molecular formula C24H12 B13384433 Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- CAS No. 5385-26-2

Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro-

Cat. No.: B13384433
CAS No.: 5385-26-2
M. Wt: 300.4 g/mol
InChI Key: FYTAWGCRZIWNOV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- typically involves the dehydrogenation of precursor compounds. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the desired structure. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and the application of heat to facilitate the dehydrogenation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- .

Chemical Reactions Analysis

Types of Reactions

Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the dehydrogenated positions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- involves its interaction with molecular targets through its conjugated hydrocarbon structure. This interaction can lead to the formation of charge transfer species and the emission of light through photophysical processes. The compound’s planar structure allows for efficient π-π stacking interactions, which are crucial for its function in various applications .

Properties

CAS No.

5385-26-2

Molecular Formula

C24H12

Molecular Weight

300.4 g/mol

IUPAC Name

tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaen-2,10,18-triyne

InChI

InChI=1S/C24H12/c1-2-8-20-15-16-22-10-5-6-12-24(22)18-17-23-11-4-3-9-21(23)14-13-19(20)7-1/h1-12H

InChI Key

FYTAWGCRZIWNOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C#CC3=CC=CC=C3C#CC4=CC=CC=C4C#CC2=C1

Origin of Product

United States

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